molecular formula C14H12BrNO B2787699 4'-Bromo[1,1'-biphenyl]-4-acetamide CAS No. 77529-38-5

4'-Bromo[1,1'-biphenyl]-4-acetamide

Cat. No. B2787699
CAS RN: 77529-38-5
M. Wt: 290.16
InChI Key: XBODOMUIVYODKG-UHFFFAOYSA-N
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Description

“4’-Bromo[1,1’-biphenyl]-4-acetamide” is a chemical compound with the molecular formula C14H12BrNO . It is also known by other names such as "Biphenyl, 4-bromo-; p-Bromobiphenyl; p-Phenylbromobenzene; 4-Biphenyl bromide; 4-Bromobiphenyl; 4-Bromodiphenyl; p-Bromodiphenyl; 4-Bromo-1,1’-biphenyl; 4-Brom-biphenyl" .


Molecular Structure Analysis

The molecular structure of “4’-Bromo[1,1’-biphenyl]-4-acetamide” can be represented by the InChI string: "InChI=1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H" . The 3D structure of the molecule can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The molecular weight of “4’-Bromo[1,1’-biphenyl]-4-acetamide” is 233.104 . Other physical and chemical properties such as appearance, infrared spectrum, and titration are available for related compounds like "4-Bromo-1,1’-biphenyl-4-ol acetate" .

Safety And Hazards

“4’-Bromo[1,1’-biphenyl]-4-acetamide” may pose certain hazards. For instance, 4-Bromobiphenyl is known to cause skin irritation, serious eye damage, respiratory irritation, and is harmful if swallowed. It is also very toxic to aquatic life .

properties

IUPAC Name

2-[4-(4-bromophenyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h1-8H,9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBODOMUIVYODKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo[1,1'-biphenyl]-4-acetamide

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